molecular formula C9H10O4 B12795348 Succinic acid, methylene-, divinyl ester CAS No. 90536-65-5

Succinic acid, methylene-, divinyl ester

Cat. No.: B12795348
CAS No.: 90536-65-5
M. Wt: 182.17 g/mol
InChI Key: PVESJTCZIRKKLC-UHFFFAOYSA-N
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Description

Succinic acid, methylene-, divinyl ester is a chemical compound derived from succinic acid, a dicarboxylic acid. This ester is characterized by the presence of two vinyl groups attached to the methylene carbon of the succinic acid backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, methylene-, divinyl ester typically involves the esterification of succinic acid with vinyl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Succinic acid+2Vinyl alcoholSuccinic acid, methylene-, divinyl ester+2Water\text{Succinic acid} + 2 \text{Vinyl alcohol} \rightarrow \text{this compound} + 2 \text{Water} Succinic acid+2Vinyl alcohol→Succinic acid, methylene-, divinyl ester+2Water

Industrial Production Methods

Industrial production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:

    Feed Preparation: Mixing succinic acid and vinyl alcohol in the presence of an acid catalyst.

    Reaction: Conducting the esterification reaction under controlled temperature and pressure.

    Separation: Removing the water formed during the reaction using distillation.

    Purification: Purifying the ester product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, methylene-, divinyl ester undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breaking down into succinic acid and vinyl alcohol in the presence of water and an acid or base catalyst.

    Polymerization: Formation of polymers through radical polymerization of the vinyl groups.

Common Reagents and Conditions

    Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Acid or base catalysts, aqueous conditions.

    Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.

Major Products

    Hydrolysis: Succinic acid and vinyl alcohol.

    Polymerization: Polyvinyl succinate.

Scientific Research Applications

Succinic acid, methylene-, divinyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Studied for its potential as a biodegradable polymer for drug delivery systems.

    Medicine: Investigated for its use in the development of biocompatible materials for medical implants.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of succinic acid, methylene-, divinyl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and enzymes, through physical entanglement or chemical bonding.

Comparison with Similar Compounds

Similar Compounds

    Itaconic acid, methylene-, divinyl ester: Similar structure with an additional methylene group, used in similar applications.

    Maleic acid, methylene-, divinyl ester: Contains a cis-alkene group, leading to different polymerization properties.

    Fumaric acid, methylene-, divinyl ester: Contains a trans-alkene group, affecting its reactivity and polymerization behavior.

Uniqueness

Succinic acid, methylene-, divinyl ester is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form biodegradable polymers sets it apart from other similar compounds, making it an attractive option for environmentally friendly materials.

Properties

CAS No.

90536-65-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

bis(ethenyl) 2-methylidenebutanedioate

InChI

InChI=1S/C9H10O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h4-5H,1-3,6H2

InChI Key

PVESJTCZIRKKLC-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CC(=C)C(=O)OC=C

Origin of Product

United States

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